molecular formula C3H2F5NaO4S B8437012 Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropanesulfonate

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropanesulfonate

Cat. No. B8437012
M. Wt: 252.09 g/mol
InChI Key: MCTUECRIKRXPET-UHFFFAOYSA-M
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Description

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropanesulfonate is a useful research compound. Its molecular formula is C3H2F5NaO4S and its molecular weight is 252.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropanesulfonate

Molecular Formula

C3H2F5NaO4S

Molecular Weight

252.09 g/mol

IUPAC Name

sodium;1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C3H3F5O4S.Na/c4-2(5,6)1(9)3(7,8)13(10,11)12;/h1,9H,(H,10,11,12);/q;+1/p-1

InChI Key

MCTUECRIKRXPET-UHFFFAOYSA-M

Canonical SMILES

C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 43 g of water was dissolved 14.6 g of sodium 2-benzoyloxy-1,1,3,3,3-pentafluoro-propane-1-sulfonate synthesized in Synthesis Example 9. The solution was stirred under ice cooling. To the solution, 7.4 g of a 26% sodium hydroxide aqueous solution was added dropwise at a temperature below 10° C. The reaction solution was aged for 1 hour at the temperature and for a further 1 hour at room temperature. The solution was washed with toluene, from which an aqueous layer was separated. It was an aqueous solution of the target compound, sodium 2-hydroxy-1,1,3,3,3-pentafluoropropane-1-sulfonate. Without further isolation, the aqueous solution was directly analyzed by NMR spectroscopy and TOFMS for confirming the formation of the target compound.
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Synthesis routes and methods II

Procedure details

Ester hydrolysis reaction was effected using sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate, which was prepared according to the formulation described in JP-A 2007-145797, and a sodium hydroxide aqueous solution in methanol. After the completion of reaction, hydrochloric acid was added to turn the reaction system from neutral to weakly acidic. The aqueous solution was directly used in the subsequent reaction.
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